4-(Isopropylamino)benzonitrile
Overview
Description
4-(Isopropylamino)benzonitrile is a chemical compound with the CAS Number: 204078-26-2 and a molecular weight of 160.22 . It is primarily used in laboratory settings and for the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 4-(Isopropylamino)benzonitrile involves the reaction of 4-aminobenzonitrile with isopropyl iodide in methanol with Na2CO3 . This process is typically carried out under reflux conditions .Molecular Structure Analysis
The molecular structure of 4-(Isopropylamino)benzonitrile is represented by the InChI Code: 1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and an isopropylamino group attached to the benzene ring .Scientific Research Applications
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Chemical Research
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Spectroscopic Characterization and Biological Activities
- Application : A similar compound, “4-(3-aminophenyl)benzonitrile”, has been studied for its spectroscopic characterization, molecular structure, NBO analysis, dielectric studies, and biological activities .
- Methods of Application : The study involved Density Functional Theory to study the molecular structure. The vibrational modes of the compound were analyzed experimentally and through potential energy distribution (PED). Natural bond orbital (NBO) analysis was used to study charge delocalization within the molecule .
- Results or Outcomes : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure. Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant were also determined .
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Solvent and Precursor in Chemical Synthesis
- Application : “4-(Isopropylamino)benzonitrile” is often used as a solvent and a versatile precursor to many derivatives .
- Methods of Application : It can be used in various chemical reactions as a solvent or as a starting material for synthesizing other compounds .
- Results or Outcomes : The outcomes can vary greatly depending on the specific synthesis or reaction it’s used in. In general, it would contribute to the synthesis of other compounds, which could have a wide range of potential applications .
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Reaction with Amines
- Application : A similar compound, benzonitrile, is known to react with amines to afford N-substituted benzamides after hydrolysis .
- Methods of Application : This involves reacting benzonitrile with an amine in the presence of a catalyst, followed by hydrolysis .
- Results or Outcomes : The outcome of this reaction is the formation of N-substituted benzamides, which are a class of compounds with various potential applications .
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Pharmaceutical Research
- Application : Compounds similar to “4-(Isopropylamino)benzonitrile” are often used in pharmaceutical research for the development of new drugs .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research. Typically, it would be used in a laboratory setting, following specific experimental procedures outlined by the researchers .
- Results or Outcomes : The outcomes can also vary greatly depending on the specific research context. In general, the compound would contribute to the synthesis of other compounds, which could have a wide range of potential applications .
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Material Science
- Application : Nitrile-containing compounds like “4-(Isopropylamino)benzonitrile” can be used in the synthesis of polymers and other materials .
- Methods of Application : This involves reacting the nitrile group with other compounds to form polymers .
- Results or Outcomes : The outcome of this reaction is the formation of new materials with various potential applications .
Safety And Hazards
properties
IUPAC Name |
4-(propan-2-ylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJUAQRBUUGSNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632624 | |
Record name | 4-[(Propan-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)benzonitrile | |
CAS RN |
204078-26-2 | |
Record name | 4-[(Propan-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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